![molecular formula C14H12N2O5S B2980502 (Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate CAS No. 429650-55-5](/img/structure/B2980502.png)
(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate
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Overview
Description
“(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” is a derivative of 2,4-dioxothiazolidin-5-ylidene . It is part of a class of compounds that have been studied for their potential in various biological applications .
Synthesis Analysis
The synthesis of 2,4-dioxothiazolidin-5-ylidene derivatives, which includes “(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate”, has been investigated in several studies . One effective method involves the reaction of thiourea with maleic anhydride in hydrochloric acid .Molecular Structure Analysis
The molecular structure of “(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” and its derivatives has been analyzed in relation to their biological activity . The efficacy of 15-PGDH inhibition increased for the substituents in the derivatives in a specific order .Chemical Reactions Analysis
The chemical reactions involving “(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” and its derivatives have been studied, particularly in relation to their ability to inhibit 15-PGDH and increase PGE 2 levels .Scientific Research Applications
Inhibitor for 15-hydroxyprostaglandin Dehydrogenase
The compound is related to 2,4-dioxothiazolidin-5-ylidene derivatives, which have been studied for their inhibitory activity against 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the degradation of prostaglandins, which are involved in various physiological processes, including inflammation and wound healing .
Enhancer for Prostaglandin E2 Release
These compounds can increase the intracellular concentration of Prostaglandin E2 (PGE2), a bioactive lipid that plays key roles in various biological processes, including vasodilation, fever induction, and pain perception .
Wound Healing Agent
The compounds have shown promising results in wound healing. They can cause faster cell regeneration than the negative control after 24 hours of culture . This could be particularly useful in the therapeutic management of diseases requiring elevated PGE2 levels .
Antimicrobial Agent
2,4-dioxothiazolidine-5-acetic acid amides, which are structurally related to the compound , have demonstrated antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Antioxidant Properties
Some 2,4-dioxothiazolidin-5-ylidene derivatives have shown significant antioxidant properties . For instance, one compound was found to have a radical scavenging ability of 88.9%, comparable to that of ascorbic acid .
Potential Applications in Drug Development
Given their biological activities, these compounds could be employed in the development of new therapeutic agents. Their inhibitory activity against 15-PGDH, ability to increase PGE2 levels, wound healing effect, antimicrobial activity, and antioxidant properties all suggest potential applications in drug development .
Mechanism of Action
Future Directions
The future directions for the study of “(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” and its derivatives could involve further exploration of their potential in therapeutic management of diseases requiring elevated PGE 2 levels . More research is needed to fully understand their potential applications and safety profile.
properties
IUPAC Name |
ethyl 4-[[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-2-21-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(20)22-10/h3-7H,2H2,1H3,(H,15,17)(H,16,18,20)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHFZOFGYYPSP-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate |
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